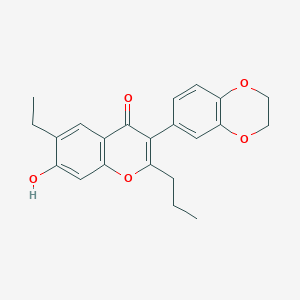![molecular formula C25H29N3O2 B2396394 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-32-4](/img/structure/B2396394.png)
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups and structural features, including an allyl group, a benzo[d]imidazole ring, a pyrrolidinone ring, and a tolyloxybutyl group .
Molecular Structure Analysis
The molecule contains several rings and functional groups, which would contribute to its three-dimensional structure. The benzo[d]imidazole ring and the pyrrolidinone ring are both aromatic and would contribute to the molecule’s stability .Chemical Reactions Analysis
The molecule’s reactivity would likely be influenced by its various functional groups. For example, the allyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the aromatic rings could increase its stability, and the various functional groups could influence its solubility .作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzimidazole, a class of compounds known to bind with high affinity to multiple receptors . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of benzimidazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level. More research is needed to determine these effects.
実験室実験の利点と制限
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. It has also been shown to have potential applications in various scientific research fields. However, one limitation of this compound is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. One future direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various scientific research applications.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific research fields. This compound has been synthesized using various methods and has been shown to have antibacterial, antifungal, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 1-allyl-2-pyrrolidinone with 4-(m-tolyloxy)butylamine in the presence of a base. This reaction leads to the formation of the intermediate, which is then reacted with 1H-benzo[d]imidazole-2-carboxylic acid to yield the final product.
科学的研究の応用
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has potential applications in various scientific research fields. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-13-27-18-20(17-24(27)29)25-26-22-11-4-5-12-23(22)28(25)14-6-7-15-30-21-10-8-9-19(2)16-21/h3-5,8-12,16,20H,1,6-7,13-15,17-18H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBAVGHOKDZGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

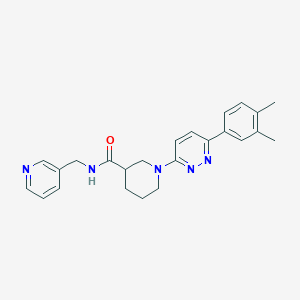
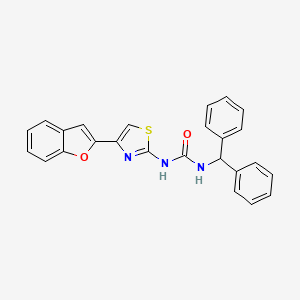
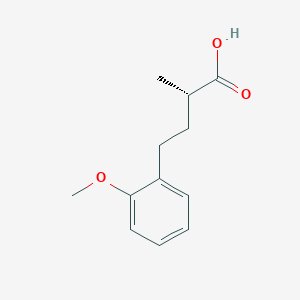
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)
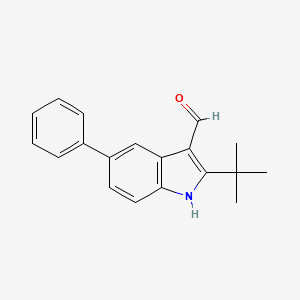
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)

![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
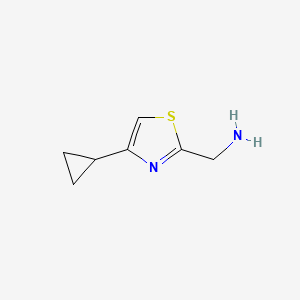
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)

